2-Propoxyquinoline-4-carbonitrile

Description

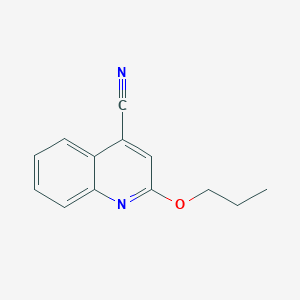

2-Propoxyquinoline-4-carbonitrile is a quinoline derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at position 2 and a cyano group (-CN) at position 4 of the quinoline core. Its molecular formula is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol. Quinoline derivatives are renowned for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows diverse chemical modifications.

Properties

CAS No. |

855165-17-2 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2-propoxyquinoline-4-carbonitrile |

InChI |

InChI=1S/C13H12N2O/c1-2-7-16-13-8-10(9-14)11-5-3-4-6-12(11)15-13/h3-6,8H,2,7H2,1H3 |

InChI Key |

MCIICEGPSQAVNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC2=CC=CC=C2C(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxyquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with propanol in the presence of a base to form 2-propoxyquinoline. This intermediate is then reacted with cyanogen bromide to introduce the cyano group at the fourth position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, forming 2-propoxyquinoline-4-amine.

Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: 2-Propoxyquinoline-4-amine.

Substitution: Various alkoxy or aryloxy quinoline derivatives.

Scientific Research Applications

2-Propoxyquinoline-4-carbonitrile has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of quinoline derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-Propoxyquinoline-4-carbonitrile with key analogs:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

| Compound Name | Substituent (Position) | Molecular Formula | Biological Activity | Key Applications | Stability/Reactivity |

|---|---|---|---|---|---|

| This compound | -OCH₂CH₂CH₃ (2), -CN (4) | C₁₃H₁₂N₂O | Anticancer (predicted) | Drug intermediates, materials | Moderate stability, polar |

| 2-Bromoquinoline-4-carbonitrile | -Br (2), -CN (4) | C₁₀H₅BrN₂ | High anticancer activity | Versatile synthetic intermediate | High reactivity, less stable |

| 2-Chloroquinoline-4-carbonitrile | -Cl (2), -CN (4) | C₁₀H₅ClN₂ | Moderate antimicrobial | Polymer coatings, reagents | Stable, electron-withdrawing |

| 7-Methoxyquinoline-4-carbonitrile | -OMe (7), -CN (4) | C₁₁H₈N₂O | Enzyme inhibition | Medicinal chemistry | High metabolic stability |

| 2-Fluoroquinoline-4-carbonitrile | -F (2), -CN (4) | C₁₀H₅FN₂ | Low binding affinity | Imaging probes | High stability, low reactivity |

Key Findings:

Substituent Effects: Halogens (Br, Cl, F): Bromine at position 2 (2-Bromoquinoline-4-carbonitrile) enhances biological activity but reduces stability due to its size and reactivity. Chlorine offers a balance of stability and moderate activity, while fluorine’s electronegativity improves metabolic stability but reduces target affinity . Propoxy vs. However, methoxy at position 7 avoids steric hindrance, enhancing receptor binding .

Positional Influence: Substitution at position 2 (e.g., 2-Propoxy, 2-Bromo) directly affects the quinoline ring’s electronic landscape, altering reactivity in cross-coupling reactions. In contrast, position 7 substituents (e.g., 7-Methoxy) may optimize interactions with enzymatic pockets .

Biological Activity: Bromine and chlorine derivatives exhibit pronounced anticancer and antimicrobial activities, respectively, while this compound’s larger substituent may favor selective targeting of hydrophobic binding sites .

Applications: Nitrile-containing quinolines (e.g., 2-Propoxy, 2-Bromo) are pivotal in synthesizing biaryl compounds and N-oxides. The propoxy variant’s ether linkage could also facilitate polymer functionalization in material science .

Biological Activity

2-Propoxyquinoline-4-carbonitrile (CAS Number: 855165-17-2) is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

This compound features a quinoline ring with a propoxy group and a cyano group. This specific arrangement of functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| Functional Groups | Propoxy, cyano |

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It has been noted for its potential to inhibit various enzymes and bind to receptors, disrupting normal cellular processes. This mechanism is crucial in understanding its therapeutic implications.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, which can lead to significant pharmacological effects. For instance, it has shown promise in inhibiting enzymes associated with cancer cell proliferation and survival.

Therapeutic Applications

The compound is being investigated for various therapeutic applications, including:

- Antimalarial Activity : Similar quinoline derivatives have been used in antimalarial treatments, suggesting potential for this compound in this area.

- Antibacterial Properties : Preliminary studies indicate that this compound may exhibit antibacterial activity against certain strains of bacteria.

- Anticancer Potential : Due to its ability to inhibit enzymes linked to cancer cell growth, it is being explored as a potential anticancer agent.

Comparative Studies with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 2-Propoxyquinoline-4-amine | Amine group instead of cyano | Different biological activity due to amine functionality |

| 2-Methoxyquinoline-4-carbonitrile | Methoxy group instead of propoxy | Variations in solubility and reactivity |

| 2-Propoxyquinoline-4-carboxylic acid | Carboxylic acid group instead of cyano | Different reactivity patterns due to acidic nature |

The distinct combination of functional groups in this compound imparts unique chemical reactivity and biological activity compared to these similar compounds.

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Studies : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxic effects on cancer cell lines, suggesting a pathway for further drug development.

- Antimicrobial Activity : In vitro tests showed that the compound could inhibit the growth of several bacterial strains, indicating its potential as an antibacterial agent.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific metabolic enzymes revealed promising results for its use in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.